4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The pyridine ring can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products with various substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Coupling: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Uniqueness
4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and development.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPXHRNZLDLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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